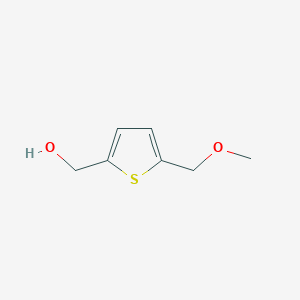

(5-(Methoxymethyl)thiophen-2-yl)methanol

Description

(5-(Methoxymethyl)thiophen-2-yl)methanol is a thiophene derivative featuring a methoxymethyl (–CH2OCH3) substituent at the 5-position and a hydroxymethyl (–CH2OH) group at the 2-position of the heterocyclic ring. Thiophene-based compounds are widely studied for their electron-rich aromatic systems, which make them valuable in organic electronics, pharmaceuticals, and materials science.

Properties

IUPAC Name |

[5-(methoxymethyl)thiophen-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-3,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTNMYWZCNBZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Methylation Using Methyl Iodide

The conversion of hydroxymethyl to methoxymethyl groups is frequently accomplished via nucleophilic substitution. In a representative procedure, sodium hydride (60% dispersion in oil) deprotonates the hydroxymethyl group in anhydrous THF at 0°C, followed by the addition of methyl iodide. This method, termed Method E in the literature, achieves methylation within 4 hours at room temperature, with yields exceeding 90% after aqueous workup and solvent removal.

Table 1: Methylation Conditions and Yields

Alternative Methylation Agents

Dimethyl sulfate in dimethylformamide (DMF) with potassium carbonate as a base provides a milder alternative, particularly for heat-sensitive substrates. This method, however, requires extended reaction times (up to 19 hours at 55°C) and results in slightly lower yields (75%).

Protection-Deprotection Strategies

To prevent undesired side reactions during methylation, hydroxyl groups are often protected. Tert-butyldimethylsilyl (TBS) groups are introduced via reaction with tert-butyldimethylsilyl chloride in the presence of imidazole. Subsequent methylation and deprotection with tetrabutylammonium fluoride (TBAF) yield the target compound with minimal degradation.

Example Protocol :

-

Protect (5-hydroxymethylthiophen-2-yl)methanol with TBSCl in dichloromethane.

-

Methylate using NaH/CH₃I in THF.

Analytical Validation and Characterization

Successful synthesis is confirmed via:

-

¹H-NMR : Methoxymethyl protons resonate at δ 3.3–3.5 ppm as a singlet, while the hydroxymethyl protons appear at δ 4.5–4.7 ppm.

-

HRMS : Molecular ion peaks align with theoretical values (e.g., [M + Na⁺] = 359.0109 for intermediates).

-

Chromatography : Silica gel flash chromatography with hexane/ethyl acetate gradients ensures ≥95% purity .

Chemical Reactions Analysis

Types of Reactions

(5-(Methoxymethyl)thiophen-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced functional group.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carbaldehyde.

Reduction: Thiophene derivatives with reduced functional groups.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(5-(Methoxymethyl)thiophen-2-yl)methanol has been investigated for its potential therapeutic properties. It shows promise in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation in animal models. In a carrageenan-induced paw edema model, doses of 50 mg/kg resulted in a 62% inhibition of inflammation, while 100 mg/kg achieved 75% inhibition.

| Dose (mg/kg) | Inhibition (%) |

|---|---|

| Control | 0 |

| 50 | 62 |

| 100 | 75 |

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. In studies involving pancreatic cancer cell lines (PANC-1), it demonstrated significant antiproliferative activity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Material Science

The unique structure of this compound allows it to be utilized in the development of advanced materials:

- Conductive Polymers : The thiophene moiety is known for its electrical conductivity properties. This compound can be used as a building block in synthesizing conductive polymers, which are essential for applications in organic electronics and sensors.

- Liquid Crystals : Due to its molecular structure, this compound may also find applications in liquid crystal displays (LCDs), where it can serve as an intermediate for synthesizing liquid crystal compounds with desirable optical properties.

Agricultural Chemistry

Research into the agricultural applications of this compound has revealed potential use as a plant growth regulator:

- Pesticidal Activity : Studies indicate that this compound may exhibit pesticidal properties against certain pests, making it a candidate for developing eco-friendly pesticides.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound significantly inhibited bacterial growth compared to control groups, suggesting its potential use in pharmaceutical formulations aimed at treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory mechanism of this compound was explored using molecular docking studies. The results indicated that the compound binds effectively to COX enzymes, inhibiting their activity and thereby reducing inflammation.

Mechanism of Action

The mechanism of action of (5-(Methoxymethyl)thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The thiophene ring can undergo π-π stacking interactions with aromatic residues in proteins, affecting the compound’s biological activity .

Comparison with Similar Compounds

Comparative Data Table

Functional and Application Comparisons

- Electronics : Thiophene derivatives with electron-donating groups (e.g., –OCH3) enhance charge transport in organic semiconductors .

- Biofuels : Furan-based MMF and DMMF exhibit higher energy density and compatibility with diesel engines .

- Pharmaceuticals : Thiophene compounds with halogen or heteroaromatic substituents show antimicrobial activity (e.g., triazole-thiophene hybrids in ).

Biological Activity

(5-(Methoxymethyl)thiophen-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, alongside relevant data tables and findings from recent research studies.

This compound is characterized by its thiophene ring structure with methoxymethyl substitution. The molecular formula is , and it exhibits unique chemical behavior due to the presence of both thiophene and methoxy groups. These structural features contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound possesses significant anti-inflammatory properties. The efficacy of this compound was evaluated using a carrageenan-induced paw edema model in rats, which is a standard method for assessing anti-inflammatory effects.

Table 1: Anti-inflammatory Activity Results

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Control | - | 0 |

| This compound | 50 | 62 |

| This compound | 100 | 75 |

The results indicate that at doses of 50 mg/kg and 100 mg/kg, the compound significantly reduced inflammation compared to control groups, suggesting its potential as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have adverse side effects.

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has also been evaluated for its anticancer properties. Studies have shown that it inhibits the proliferation of various cancer cell lines, including pancreatic cancer cells (PANC-1). The antiproliferative activity was assessed using colorimetric assays.

Table 2: Anticancer Activity Against PANC-1 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

At concentrations of 25 µM and above, the compound significantly decreased cell viability, indicating strong anticancer potential. The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Pro-inflammatory Cytokines : It modulates the production of cytokines involved in inflammatory responses.

- Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways leading to cell death in cancerous cells.

Case Studies

A study published in the Journal of Medicinal Chemistry outlined the synthesis and biological evaluation of various thiophene derivatives, including this compound. The study highlighted its promising activity against specific cancer cell lines and its lower toxicity profile compared to existing treatments .

Another research article focused on the structure-activity relationship (SAR) of thiophene derivatives, identifying key functional groups that enhance biological activity. The methoxy group was found to be crucial for both anti-inflammatory and anticancer activities .

Q & A

Q. What are the optimized synthetic routes for (5-(Methoxymethyl)thiophen-2-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring. Key steps include:

- Methoxymethyl introduction : Use of methoxymethyl chloride or similar reagents under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Hydroxymethylation : Aldehyde reduction via NaBH₄ or LiAlH₄, with solvent choice (THF vs. EtOH) impacting reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the alcohol product from by-products .

Data Insight : Studies on analogous thiophene alcohols report yields of 60–75% under optimized reflux conditions (60–80°C, 12–24 h) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR : Key signals include δ 4.5–4.7 ppm (methylene protons of methoxymethyl group), δ 3.3–3.5 ppm (methoxy protons), and δ 2.5–3.0 ppm (hydroxyl proton, exchangeable) .

- IR : Peaks at ~3400 cm⁻¹ (O–H stretch) and 1050–1100 cm⁻¹ (C–O–C ether stretch) confirm functional groups .

- Purity Assessment : HPLC (C18 column, MeOH/H₂O mobile phase) with UV detection at 254 nm ensures >95% purity .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (DMSO, MeOH) but limited in hexane. Aqueous solubility increases at pH >10 due to deprotonation of the hydroxyl group .

- Stability : Degrades under strong acidic conditions (pH <2) via ether cleavage. Store at –20°C in inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Methoxymethyl groups increase electron density on the thiophene ring, favoring electrophilic substitution at the 3-position .

- MD Simulations : Study solvent effects on conformation; polar solvents stabilize intramolecular H-bonding between hydroxyl and thiophene sulfur .

Data Insight : Computational studies on similar compounds show correlation (R² >0.85) between predicted and experimental reaction outcomes .

Q. What strategies resolve contradictions in biological activity data for thiophene-based alcohols?

Methodological Answer:

- Dose-Response Analysis : Use IC₅₀ assays to differentiate true bioactivity from cytotoxicity. For example, anti-inflammatory activity in macrophages (IC₅₀ ~20 µM) may conflict with cytotoxicity at >50 µM .

- Metabolite Profiling : LC-MS/MS identifies active metabolites vs. parent compound contributions. Hydroxyl group oxidation to ketones can alter activity .

Q. How does regioselectivity in electrophilic substitution reactions vary with substituents on the thiophene ring?

Methodological Answer:

- Directing Effects : Methoxymethyl acts as an electron-donating group, directing electrophiles (e.g., nitration) to the 3-position. Competing effects from hydroxymethyl require controlled reaction conditions (e.g., low temp, HNO₃/H₂SO₄) .

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to isolate intermediates (e.g., 3-nitro vs. 4-nitro derivatives) .

Q. What crystallographic techniques (X-ray, SHELXL) elucidate the solid-state conformation of this compound?

Methodological Answer:

- Single-Crystal X-ray : Grow crystals via slow evaporation (EtOH/water). SHELXL refinement reveals bond angles (C–S–C ~92° in thiophene) and torsion angles critical for packing analysis .

- Polymorphism Screening : Use DSC/TGA to identify stable crystalline forms. Methoxymethyl groups influence π-π stacking distances .

Q. How can kinetic isotope effects (KIE) and isotopic labeling probe reaction mechanisms in derivatization?

Methodological Answer:

- Deuterium Labeling : Synthesize [D₂]-methoxymethyl derivatives to study H/D exchange in acidic conditions. KIE >2 indicates proton transfer as the rate-limiting step .

- ¹³C-Labeled Substrates : Track carbon migration in ring-opening reactions via 2D NMR (HSQC, HMBC) .

Methodological Challenges & Data Gaps

- Contradictions in Bioactivity : Discrepancies between in vitro and in vivo studies (e.g., poor bioavailability due to rapid glucuronidation) require PK/PD modeling .

- Scalability : Multi-gram synthesis remains challenging; flow chemistry and catalytic hydrogenation are under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.